(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid
Overview
Description
(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a hydroxymethyl group and an acrylic acid moiety attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gewald Reaction: One of the common methods for synthesizing thiophene derivatives involves the Gewald reaction.
Paal–Knorr Synthesis: Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents.
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired derivative and its specific applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitro groups, acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Chemistry: Thiophene derivatives are used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, thiophene derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents .
Medicine: Some thiophene derivatives are used as drugs, such as suprofen, which is a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .
Industry: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of thiophene derivatives varies depending on their specific structure and application. For example, suprofen exerts its anti-inflammatory effects by inhibiting the cyclooxygenase enzyme, thereby reducing the production of prostaglandins . Articaine acts as a voltage-gated sodium channel blocker, providing local anesthesia .
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene derivative used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene derivative used as a dental anesthetic.
Tipepidine: A thiophene derivative used as an antitussive agent.
Uniqueness: (2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
(2E)-3-[4-(hydroxymethyl)-2-thienyl]acrylic acid is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a hydroxymethyl group attached to a thiophene ring and an acrylic acid moiety. Its molecular formula is with a molecular weight of 184.21 g/mol. The presence of the thiophene ring contributes to its unique chemical behavior and potential biological activity.
Antimicrobial Properties
Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting the growth of cancer cells in vitro. For instance, a study reported that this compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM.
Case Study: Inhibition of MCF-7 Cells
- Objective : To evaluate the anticancer activity of this compound.
- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.
- Results : The compound demonstrated dose-dependent inhibition of cell proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Enzymatic Activity : Similar thiophene compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of hydroxymethyl groups can enhance the antioxidant capacity, potentially protecting cells from oxidative stress.
Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- A study published in Molecules highlighted the compound's ability to modulate inflammatory responses, indicating potential applications in treating inflammatory diseases .
- Another investigation focused on its role as an inhibitor of specific cancer cell lines, reinforcing its potential as an anticancer agent .
Properties
IUPAC Name |
(E)-3-[4-(hydroxymethyl)thiophen-2-yl]prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c9-4-6-3-7(12-5-6)1-2-8(10)11/h1-3,5,9H,4H2,(H,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGIEGJYVFIQZ-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1CO)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1CO)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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